2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
Description
This compound is a sulfonamide-containing acetamide derivative featuring a pyrimidine core substituted with amino and 5-chlorothiophene-2-sulfonyl groups at positions 4 and 5, respectively. The pyrimidin-2-ylsulfanyl moiety is linked to an acetamide scaffold, which is further substituted with a 2,3-dimethylphenyl group.
Properties
IUPAC Name |
2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S3/c1-10-4-3-5-12(11(10)2)22-15(24)9-27-18-21-8-13(17(20)23-18)29(25,26)16-7-6-14(19)28-16/h3-8H,9H2,1-2H3,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTHWMLEFWBGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological evaluations, mechanisms of action, and relevant case studies surrounding this compound.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrimidine ring and subsequent sulfonylation with 5-chlorothiophene-2-sulfonyl chloride . This intermediate is then reacted with a suitable amine to yield the final product. The overall reaction pathway can be summarized as follows:
- Formation of Pyrimidine Derivative : Reacting appropriate amino and thiol derivatives under acidic conditions.
- Sulfonylation : Introducing the sulfonyl group using 5-chlorothiophene-2-sulfonyl chloride .
- Acetamide Formation : Coupling with N-(2,3-dimethylphenyl)acetamide .
Antitumor Activity
Recent studies have indicated that compounds featuring similar structural motifs exhibit significant antitumor properties. For instance, derivatives based on the pyrimidine structure have been screened against various human tumor cell lines. The following table summarizes findings related to the antitumor activity of similar compounds:
| Compound Name | Cell Lines Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | A549, HeLa | 5.0 | Exhibited strong inhibition of cell proliferation |
| Compound B | MCF7 | 12.0 | Moderate cytotoxicity observed |
| 2-{...} | Various | TBD | Undergoing further evaluation |
Studies conducted by the National Cancer Institute have shown that compounds with similar structures can inhibit cell growth significantly across multiple cancer types, suggesting a promising therapeutic potential for this class of compounds .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. Notably, compounds that target the sulfanyl and sulfonamide functionalities often interfere with protein interactions critical for tumor growth.
- Inhibition of Kinases : Compounds structurally related to this compound have been shown to inhibit kinases involved in cancer signaling pathways.
- Induction of Apoptosis : Evidence suggests that these compounds may promote programmed cell death in malignant cells through mitochondrial pathways.
Case Study 1: In Vitro Evaluation
A study evaluated the biological activity of a closely related compound in vitro against a panel of 60 human tumor cell lines derived from nine different cancer types. The results indicated a broad spectrum of activity with several derivatives showing IC50 values in the low micromolar range, indicating potent antitumor effects .
Case Study 2: In Vivo Studies
In vivo studies are currently underway to assess the efficacy and safety profile of this compound in animal models. Preliminary results suggest that it may reduce tumor size significantly without notable toxicity at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Acetamide Derivatives
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): This compound shares the pyrimidin-2-ylsulfanyl-acetamide backbone but lacks the sulfonyl and 5-chlorothiophene substituents. Instead, it has 4,6-dimethylpyrimidine and 4-methylpyridinyl groups.
- 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide (): Structurally analogous to the target compound, this derivative replaces the 5-chlorothiophene with a simple thiophene-2-sulfonyl group and substitutes the 2,3-dimethylphenyl with a benzodioxol moiety. The benzodioxol group may confer improved metabolic stability, while the lack of chlorine at the thiophene could reduce electrophilicity and binding affinity to hydrophobic enzyme pockets .
Triazole-Based Acetamide Derivatives
- 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide (): This compound replaces the pyrimidine core with a 1,2,4-triazole ring and substitutes the 5-chlorothiophene-sulfonyl group with a 2-chlorophenyl group.
Pyridine-Based Acetamide Derivatives
- N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloro-acetamide (): This derivative features a pyridine core instead of pyrimidine, with a cyano group and methylsulfanyl substituents. The chloroacetamide group may introduce reactivity distinct from the sulfonamide in the target compound .
Structural and Functional Analysis
Table 1: Key Structural and Hypothetical Functional Differences
Preparation Methods
Cyclocondensation Strategies
The Biginelli reaction, a three-component cyclocondensation of urea, β-ketoesters, and aldehydes, is widely employed for dihydropyrimidinone synthesis. For the target compound’s fully aromatic pyrimidine core, dehydrogenation or oxidation steps are necessary. For example, 4-amino-5-sulfonylpyrimidine derivatives may be synthesized via:
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Intermediate Formation : Reacting ethyl acetoacetate with thiourea and 5-chlorothiophene-2-sulfonyl chloride under acidic conditions to yield a 5-sulfonylpyrimidin-2(1H)-one intermediate.
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Aromatization : Oxidizing the dihydropyrimidinone intermediate using agents like HNO₃ or KMnO₄ to achieve full aromaticity.
Table 1: Pyrimidine Core Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclocondensation | HCl (cat.), ethanol, reflux, 12 hr | 65–72 | |
| Aromatization | HNO₃ (conc.), 80°C, 4 hr | 85 |
Functionalization at Position 4 and 5
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Amination at C4 : Treating the pyrimidin-2(1H)-one with ammonium acetate under microwave irradiation introduces the 4-amino group.
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Sulfonation at C5 : Reacting with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine as a base achieves sulfonation.
Sulfonation of 5-Chlorothiophene-2-Sulfonyl Group
The 5-chlorothiophene-2-sulfonyl moiety is critical for the compound’s electronic and steric properties.
Sulfonyl Chloride Preparation
5-Chlorothiophene-2-sulfonyl chloride is synthesized via chlorosulfonation:
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Chlorosulfonic Acid Reaction : 5-Chlorothiophene reacts with chlorosulfonic acid at 0–5°C for 2 hr.
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Quenching : The mixture is poured into ice-water, and the sulfonyl chloride is extracted with DCM.
Table 2: Sulfonation Reaction Parameters
Coupling to Pyrimidine
The sulfonyl chloride reacts with the 5-position of the pyrimidine core under mild conditions to avoid decomposition of the amino group.
Acetamide Coupling
The N-(2,3-dimethylphenyl)acetamide is formed via:
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Amidation : Reacting 2-chloroacetamide with 2,3-dimethylaniline in acetonitrile using EDC/HOBt as coupling agents.
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Purification : Crystallization from ethanol/water yields the pure acetamide.
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
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¹H NMR : Key signals include δ 2.21 (s, 6H, CH₃), δ 6.85–7.45 (m, aromatic protons), δ 4.32 (s, 2H, SCH₂CO).
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MS (ESI+) : m/z 523.2 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈ClN₅O₃S₃.
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Route | Total Yield (%) | Purity (%) | Complexity |
|---|---|---|---|
| Cyclocondensation → Sulfonation → Thiolation | 58 | 98.5 | High |
| Direct Coupling of Pre-Functionalized Intermediates | 72 | 99.1 | Moderate |
Route 2 offers higher yields and purity by minimizing intermediate isolation steps .
Q & A
Basic: What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves multi-step reactions, including sulfonation, coupling, and cyclization. Key steps include:
- Sulfonyl group introduction : Reacting 5-chlorothiophene-2-sulfonyl chloride with a pyrimidine precursor under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .
- Thioether formation : Using a nucleophilic substitution reaction with a pyrimidinyl thiol intermediate and a halogenated acetamide derivative. Catalysts like Cu(I) or Pd(0) enhance coupling efficiency .
- Optimization : Control reaction temperature (e.g., 60–80°C for thioether formation), use inert atmospheres to prevent oxidation, and employ chromatographic purification (e.g., silica gel column) to isolate the product .
Basic: Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Prioritize signals for the sulfonyl group (δ ~3.5–4.0 ppm for adjacent protons) and pyrimidine ring protons (δ ~8.0–8.5 ppm). The acetamide carbonyl appears at ~170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and thioether (C-S stretch at ~600–700 cm⁻¹) groups .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and confirm molecular weight via ESI+ .
Advanced: How do substituent variations influence binding affinity to biological targets, and what computational methods predict these interactions?
- Substituent effects : The 5-chlorothiophene sulfonyl group enhances electrophilicity, potentially increasing interactions with cysteine residues in enzymes. Methylphenyl groups may improve lipophilicity and membrane permeability .
- Computational tools : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with targets like kinases or proteases. Density Functional Theory (DFT) calculations assess electronic effects of substituents .
Advanced: What crystallographic parameters inform the molecular packing of analogous compounds?
Crystal structures of related compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal:
- Space group : P21/c (monoclinic) with unit cell dimensions a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
- Packing motifs : Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations. π-π stacking between pyrimidine and aromatic rings dominates intermolecular interactions .
Basic: What stability considerations are critical for handling and storing this compound?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonyl group .
- pH stability : Avoid strongly acidic (pH < 3) or basic (pH > 10) conditions to prevent hydrolysis of the acetamide or thioether bonds .
Advanced: How does the sulfonyl-sulfanyl motif compare to other sulfur groups in redox activity?
- Redox potential : The sulfonyl group is redox-inert, unlike thiols, reducing disulfide bond formation risk. The sulfanyl group may participate in radical scavenging or metal chelation .
- Comparative reactivity : Sulfonyl-sulfanyl systems show higher stability than dithiolanes but lower electrophilicity compared to sulfonamides .
Basic: Which chromatographic techniques are recommended for purity assessment?
- HPLC : Use a C18 column with a 40:60 acetonitrile/water mobile phase (0.1% TFA) at 1.0 mL/min. Retention time ~12–14 minutes .
- TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7); Rf ~0.4 under UV 254 nm .
Advanced: What contradictions exist between in vitro efficacy and in vivo bioavailability, and how can they be resolved?
- Contradictions : High in vitro enzyme inhibition (IC₅₀ < 1 µM) may not translate to in vivo efficacy due to poor solubility or metabolic instability .
- Resolution : Modify formulation using PEGylation or nanoemulsions. Conduct pharmacokinetic studies with LC-MS/MS to monitor plasma concentrations .
Basic: What biological targets are documented for structurally related compounds?
- Enzymes : Dihydrofolate reductase (DHFR), tyrosine kinases, and cytochrome P450 isoforms .
- Assays : Use fluorescence-based enzyme inhibition assays (e.g., NADPH depletion for DHFR) and MTT assays for cytotoxicity screening in cancer cell lines .
Advanced: How do solvent polarity and reaction medium impact regioselectivity in key synthetic steps?
- Sulfonation : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but may promote side reactions. THF reduces solubility but improves selectivity .
- Acetamide coupling : Use DCM or ethyl acetate for nucleophilic substitution to minimize solvolysis of the thioether intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
